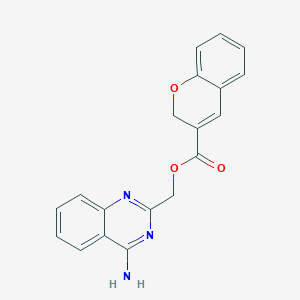
(4-aminoquinazolin-2-yl)methyl 2H-chromene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-aminoquinazolin-2-yl)methyl 2H-chromene-3-carboxylate is a complex organic compound that combines the structural features of quinazoline and chromene. Quinazoline derivatives are known for their diverse biological activities, while chromene derivatives are recognized for their pharmacological properties. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-aminoquinazolin-2-yl)methyl 2H-chromene-3-carboxylate typically involves multi-step reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the chromene moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications.
化学反应分析
Types of Reactions
(4-aminoquinazolin-2-yl)methyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or alkylating agents. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, reduction may produce dihydroquinazolines, and substitution reactions may introduce various functional groups into the chromene or quinazoline rings.
科学研究应用
(4-aminoquinazolin-2-yl)methyl 2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases like cancer and infectious diseases.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (4-aminoquinazolin-2-yl)methyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by inhibiting or activating these targets, thereby modulating biological pathways and producing therapeutic effects.
相似化合物的比较
Similar Compounds
Quinazoline Derivatives: These include compounds like gefitinib and erlotinib, which are used as anticancer agents.
Chromene Derivatives: These include compounds like coumarin and its derivatives, which have various pharmacological activities.
Uniqueness
(4-aminoquinazolin-2-yl)methyl 2H-chromene-3-carboxylate is unique due to its combined structural features of quinazoline and chromene, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
属性
分子式 |
C19H15N3O3 |
|---|---|
分子量 |
333.3 g/mol |
IUPAC 名称 |
(4-aminoquinazolin-2-yl)methyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C19H15N3O3/c20-18-14-6-2-3-7-15(14)21-17(22-18)11-25-19(23)13-9-12-5-1-4-8-16(12)24-10-13/h1-9H,10-11H2,(H2,20,21,22) |
InChI 键 |
QYKNDJVGLVKWIL-UHFFFAOYSA-N |
规范 SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=NC4=CC=CC=C4C(=N3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




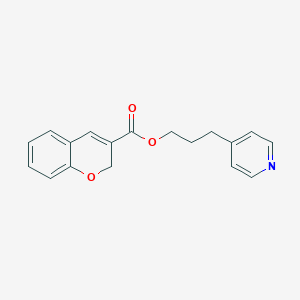
![2-[(2-Oxopropyl)sulfanyl]acetamide](/img/structure/B12930351.png)
![Spiro[chromane-4,1'-cyclopropane]-8-carboxylic acid](/img/structure/B12930352.png)

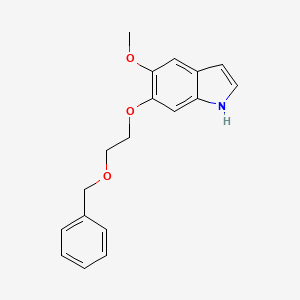
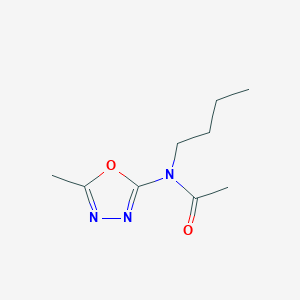
![Methyl 6-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B12930376.png)
![N-[4-chloro-6-methyl-5-(3-methylbutyl)pyrimidin-2-yl]acetamide](/img/structure/B12930390.png)
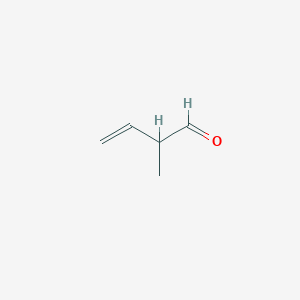
![2-Oxabicyclo[4.1.0]heptan-5-one](/img/structure/B12930408.png)
![N,6-Dimethylbenzo[d]oxazol-2-amine](/img/structure/B12930410.png)

